5-Phenyl-2-(3-(phenylsulfonyl)propanamido)thiophene-3-carboxamide
Description
5-Phenyl-2-(3-(phenylsulfonyl)propanamido)thiophene-3-carboxamide is a thiophene-based carboxamide derivative featuring a phenyl group at position 5 of the thiophene ring and a propanamido side chain at position 2 modified with a phenylsulfonyl group.
Properties
IUPAC Name |
2-[3-(benzenesulfonyl)propanoylamino]-5-phenylthiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4S2/c21-19(24)16-13-17(14-7-3-1-4-8-14)27-20(16)22-18(23)11-12-28(25,26)15-9-5-2-6-10-15/h1-10,13H,11-12H2,(H2,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHKRNQFIPKUNQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(S2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-2-(3-(phenylsulfonyl)propanamido)thiophene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiophene Ring: Starting with a thiophene precursor, such as 2-bromo-3-thiophenecarboxylic acid, the thiophene ring is functionalized through a series of reactions.
Amidation: The carboxylic acid group on the thiophene ring is converted to an amide using reagents like thionyl chloride (SOCl₂) followed by reaction with an amine, such as 3-(phenylsulfonyl)propanamide.
Phenyl Substitution: The phenyl group is introduced via a Suzuki coupling reaction, using a phenylboronic acid and a palladium catalyst under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of greener chemistry approaches to minimize waste and reduce the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfonyl group can undergo further oxidation to form sulfone derivatives.
Reduction: The amide group can be reduced to an amine under strong reducing conditions, such as with lithium aluminum hydride (LiAlH₄).
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Lithium aluminum hydride (LiAlH₄) or borane (BH₃) in tetrahydrofuran (THF) are common reducing agents.
Substitution: Electrophilic reagents such as bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, derivatives of this compound are explored for their potential as enzyme inhibitors or receptor modulators. The presence of the sulfonyl group is particularly interesting for its ability to interact with biological targets.
Medicine
Medicinally, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities. The structural complexity allows for specific interactions with biological macromolecules.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility.
Mechanism of Action
The mechanism by which 5-Phenyl-2-(3-(phenylsulfonyl)propanamido)thiophene-3-carboxamide exerts its effects is largely dependent on its interaction with specific molecular targets. The sulfonyl group can form strong hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity or modulating receptor function. The thiophene ring provides a planar structure that can intercalate with DNA or interact with aromatic residues in proteins, influencing biological pathways.
Comparison with Similar Compounds
Key Structural Analogs
The most structurally analogous compound identified is 4,5-Dimethyl-2-(3-(p-tolylthio)propanamido)thiophene-3-carboxamide (). Both compounds share a thiophene-3-carboxamide core but differ in substituent patterns and side-chain modifications.
Table 1: Structural and Functional Comparison
Detailed Analysis of Substituent Effects
Thiophene Ring Modifications
- Methylation may also hinder rotational freedom, affecting conformational flexibility .
Propanamido Side Chain
- Sulfonyl (SO₂Ph) vs. Thioether (S-p-tolyl) :
- The sulfonyl group in the target compound is a strong electron-withdrawing group, polarizing the adjacent amide bond and increasing hydrogen-bonding capacity. This could enhance interactions with biological targets like enzymes or receptors.
- The thioether in the analog is less polar but may participate in hydrophobic interactions. However, its susceptibility to oxidation could limit in vivo utility compared to the sulfonyl variant .
Implications for Drug Design and Material Science
- Pharmacokinetics : The target compound’s sulfonyl group may improve solubility and reduce metabolic degradation, making it preferable for drug candidates requiring prolonged systemic exposure.
- Material Properties : The phenyl group in the target compound could enhance rigidity in polymeric systems, whereas the analog’s methyl groups might favor flexibility.
Biological Activity
5-Phenyl-2-(3-(phenylsulfonyl)propanamido)thiophene-3-carboxamide, with CAS number 941994-03-2, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and apoptosis induction. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 414.5 g/mol. The compound features a thiophene core substituted with a phenyl group and a sulfonamide moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H18N2O4S2 |
| Molecular Weight | 414.5 g/mol |
| CAS Number | 941994-03-2 |
Research indicates that compounds with similar structural motifs to this compound can induce apoptosis in cancer cells through several mechanisms:
- Binding Affinity : Compounds related to this structure have demonstrated significant binding affinities to anti-apoptotic proteins such as Mcl-1 and Bcl-2, with Ki values in the sub-micromolar range (0.3 - 1 μM) .
- Cytotoxicity : In vitro studies show that these compounds exhibit cytotoxic effects on tumor cells, with IC50 values often below 10 μM, indicating potent anti-cancer activity .
- Apoptosis Induction : Apoptotic assays have confirmed that these compounds can activate the mitochondrial pathway of apoptosis in various cancer cell lines, including HL-60 cells .
Case Studies
- Induction of Apoptosis : A study focusing on related thiophene derivatives showed that they could induce significant apoptosis in HL-60 leukemia cells through mitochondrial pathways. The analysis revealed that the compounds effectively triggered cytochrome c release and activated caspases .
- Anticancer Activity : Another investigation reported that thiophene derivatives similar to this compound displayed promising anticancer properties against various cell lines, including A549 (lung cancer) and MCF-7 (breast cancer), demonstrating IC50 values ranging from 5 to 15 μM .
Structure-Activity Relationship (SAR)
The structural components of this compound play a vital role in its biological activity:
- The thiophene ring contributes to the overall stability and interaction with biological targets.
- The sulfonamide group enhances solubility and may facilitate interactions with specific enzymes or receptors involved in apoptotic pathways.
Comparative Analysis
A comparative analysis of similar compounds reveals variations in their biological activity based on structural modifications:
| Compound Name | IC50 (μM) | Target Protein |
|---|---|---|
| YCW-E5 (related thiophene derivative) | <10 | Mcl-1 |
| YCW-E10 | <10 | Bcl-2 |
| This compound | <10 | Mitochondrial Pathway |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
